Tert-butyl (S)1-formyl-3-methylbutylcarbamate
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Description
Tert-butyl (S)1-formyl-3-methylbutylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually >95%.
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Properties
IUPAC Name |
tert-butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSBRFZHUKLKNO-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C=O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Q1: What are the common applications of Boc-Leucinal in peptide synthesis?
A: Boc-Leucinal serves as a valuable starting material for synthesizing modified peptides and peptidomimetics. For instance, it acts as a precursor for introducing a Leu-Ala hydroxyethylene isostere, a common motif in aspartyl protease inhibitors used in Alzheimer’s disease research . Additionally, researchers have utilized Boc-Leucinal to synthesize a δ-amino acid incorporated into peptides mimicking the gramicidin ion channel, showcasing its utility in creating unnatural amino acids for studying ion channel function .
Q2: How does the structure of Boc-Leucinal contribute to its use in synthesizing gamma-peptides?
A: Boc-Leucinal can be converted to (R)-4-amino-6-methylheptanoate through reactions like olefination and hydrogenation. This modified amino acid serves as a building block for gamma-peptides. The research highlights that gamma-peptides, like the one synthesized using a derivative of Boc-Leucinal, form remarkably stable helical structures, even surpassing the stability of their alpha-peptide counterparts . This finding emphasizes the significance of Boc-Leucinal in accessing and investigating the properties of these non-natural peptide structures.
Q3: What are some of the synthetic strategies employed when utilizing Boc-Leucinal as a starting material?
A: Researchers often employ reactions like Grignard reactions and alkylations with Boc-Leucinal. For example, a study showcasing a synthesis route for (-)-N-Boc-statine and (-)-N-Boc-norstatine employed a syn-selective Grignard reaction using allyl- or vinylmagnesium bromide with Boc-Leucinal . Additionally, alkylation of Boc-Leucinal with lithium salts of specific compounds like benzyl propargyl ether provides a route to crucial lactone intermediates . These examples demonstrate the versatility of Boc-Leucinal in undergoing various chemical transformations, making it a valuable tool in synthetic chemistry.
Q4: What analytical techniques are important for studying compounds derived from Boc-Leucinal?
A: Characterizing the structure and properties of synthesized compounds is crucial. NMR spectroscopy plays a significant role, with techniques like COSY, TOCSY, HSQC, HMBC, and ROESY being essential for determining the structure and conformation of peptides . For studying ion channel activity, single-channel current measurements provide valuable insights into the functionality of synthesized peptides . By combining these techniques, researchers gain a comprehensive understanding of the synthesized molecules.
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